

IUPAC name for 1-Chloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2,4-difluorobenzene

Cat. No.: B074516

[Get Quote](#)

Compound Identification and Nomenclature

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is unambiguously identified by the following descriptors:

- IUPAC Name: **1-chloro-2,4-difluorobenzene**[\[1\]](#)
- CAS Number: 1435-44-5[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₆H₃ClF₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 148.54 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: 2,4-Difluorochlorobenzene, Benzene, 1-chloro-2,4-difluoro-[\[1\]](#)[\[5\]](#)

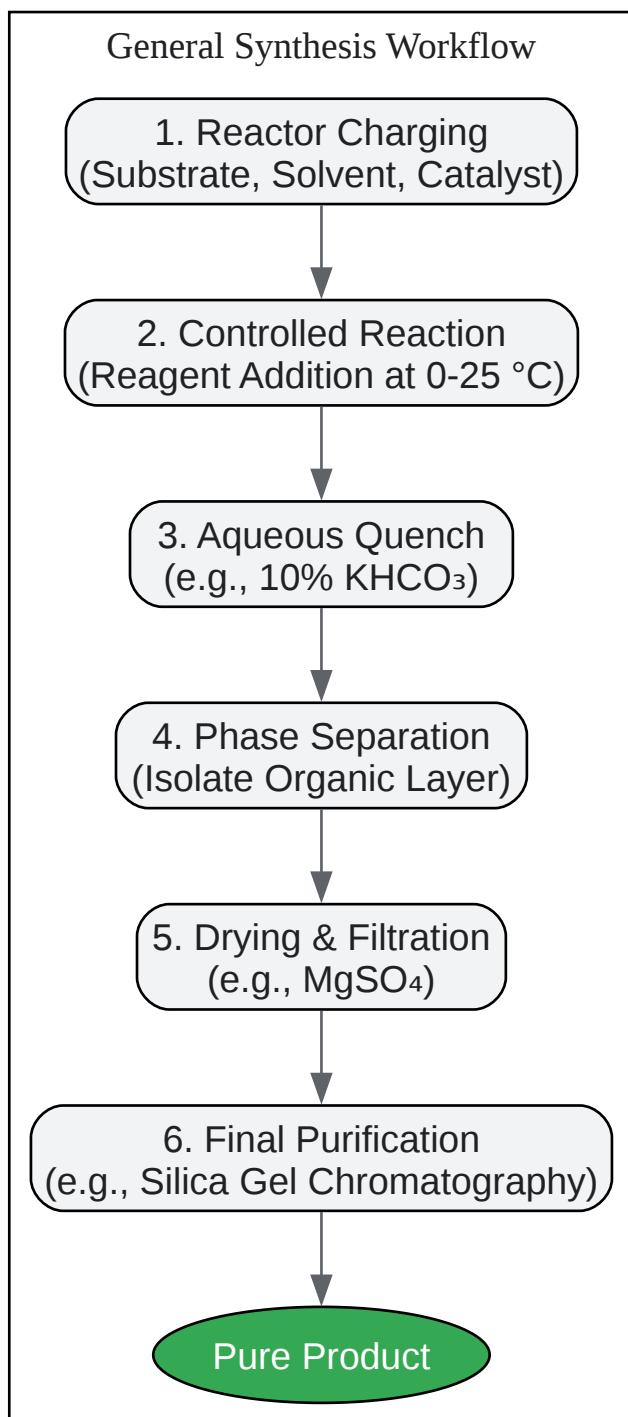
Physicochemical Properties

The physical and chemical characteristics of **1-Chloro-2,4-difluorobenzene** dictate its handling, reaction conditions, and purification methods. It is a colorless to nearly colorless liquid under standard conditions.[\[2\]](#)

Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	127 °C (lit.)	[2][6][7]
Melting Point	-26 °C	[2]
Density	1.353 g/mL at 25 °C (lit.)	[6][7]
Refractive Index	n _{20/D} 1.475 (lit.)	[6][7]
Purity	≥ 98% (GC)	[2]

Synthesis Methodologies

The regioselective synthesis of **1-Chloro-2,4-difluorobenzene** is crucial for its utility. While several routes exist, including diazotization of specific chloro-fluoro-anilines (a variation of the Balz-Schiemann reaction), a well-documented laboratory-scale method involves the direct fluorination of a substituted benzene precursor.[8][9]


Electrophilic Fluorination Protocol

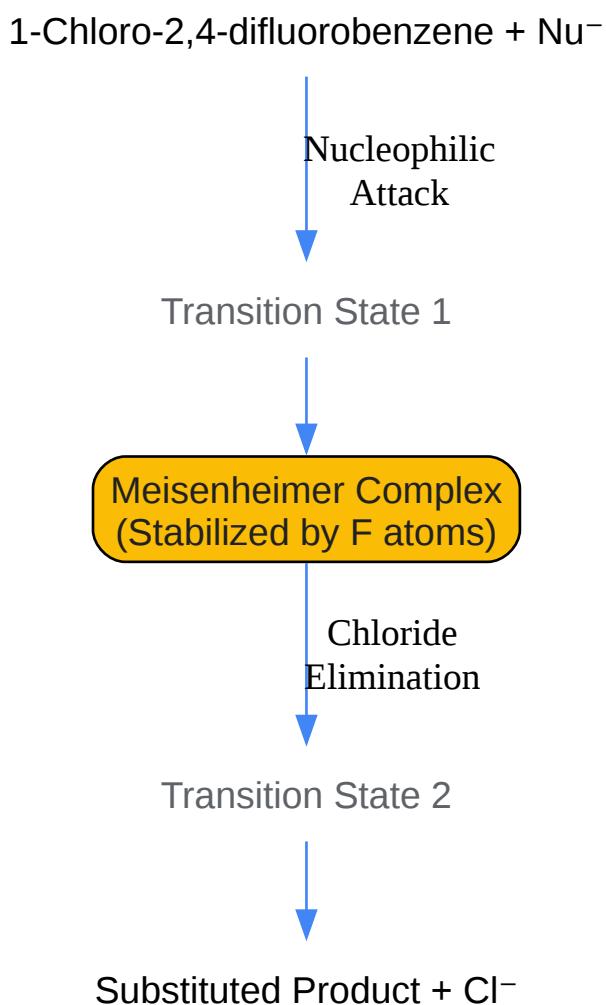
A common and effective laboratory synthesis involves the reaction of a substituted benzene with xenon difluoride (XeF₂), a powerful electrophilic fluorinating agent, in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·Et₂O).[6][10]

Experimental Protocol: Fluorination using Xenon Difluoride

- Reactor Setup: A Fluorinated Ethylene Propylene (FEP) or Perfluoroalkoxy (PFA) reactor equipped with a PTFE-lined magnetic stir bar is connected to a gas scrubber to neutralize any hazardous fumes.
- Initial Charging: The reactor is charged with the substituted benzene starting material (1.0 eq), 1,1,1,3,3-pentafluorobutane as the solvent, and BF₃·Et₂O (1.3-1.5 eq).[10]
- Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath and stirred for 10-15 minutes.[6][10]

- Reagent Addition: Xenon difluoride (XeF_2) (1.2-1.3 eq) is added portion-wise. After each addition, the mixture is briefly warmed to 22-25 °C to facilitate the reaction and then re-cooled to 0-5 °C.[6][10]
- Reaction Completion: Once the XeF_2 addition is complete, the dark-colored solution is stirred for an additional 15-30 minutes at 22-25 °C to ensure the reaction goes to completion.[6][10]
- Quenching: The reaction is carefully quenched by adding a 10% aqueous potassium bicarbonate (KHCO_3) solution.[6][10]
- Workup and Purification: The organic layer is separated, passed through a short silica gel column to remove baseline impurities, and dried over magnesium sulfate (MgSO_4).[6][10] The final product purity is typically assessed by GC/MS and ^{19}F NMR.

[Click to download full resolution via product page](#)


Caption: A typical laboratory workflow for synthesis and purification.

Chemical Reactivity and Mechanistic Insights

The utility of **1-Chloro-2,4-difluorobenzene** stems from the targeted reactivity of its C-Cl bond. The two fluorine atoms are strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms, particularly the one positioned ortho to the chlorine, activate the C-Cl bond towards attack by nucleophiles. This occurs because the fluorine atoms can stabilize the intermediate negative charge (the Meisenheimer complex) through their inductive effect, lowering the activation energy for the reaction.^[11] This makes the displacement of the chloride ion—a good leaving group—highly favorable.

[Click to download full resolution via product page](#)

Caption: The SNAr pathway for **1-Chloro-2,4-difluorobenzene**.

This predictable reactivity is exploited to introduce a wide variety of functional groups by reacting it with amines, thiols, alcohols, and other nucleophiles, forming the core of many complex molecules.[\[12\]](#)

Cross-Coupling Reactions

The C-Cl bond is also amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. Key examples include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form biaryl compounds.[\[12\]](#)
- Ullmann Coupling: Copper-catalyzed reactions, often used for forming C-O or C-N bonds, particularly in the synthesis of diaryl ethers or amines.[\[12\]](#)

Applications in Research and Drug Development

The unique reactivity profile of **1-Chloro-2,4-difluorobenzene** has established it as a crucial building block in several high-value sectors.

- Pharmaceutical Synthesis: It is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The difluorophenyl motif is present in many modern drugs, where fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity. It is notably used in the synthesis of quinolone-based antibacterial agents, nonsteroidal anti-inflammatory drugs (NSAIDs), and various anticancer agents.[\[2\]](#)[\[9\]](#)[\[12\]](#)
- Agrochemical Development: In agrochemical science, this compound is used to create potent herbicides, fungicides, and insecticides.[\[2\]](#) The introduction of the 2,4-difluorophenyl group often improves the efficacy and environmental persistence of the active compound, leading to better crop protection.[\[12\]](#)
- Material Science: It serves as a monomer or intermediate in the production of specialty polymers and high-performance resins where thermal stability and chemical resistance are required.[\[2\]](#)

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **1-Chloro-2,4-difluorobenzene** is paramount for laboratory safety.

GHS Hazard Identification:

- Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)[\[3\]](#)
- Signal Word: **WARNING**[\[3\]](#)
- Hazard Statements:
 - H226: Flammable liquid and vapor.[\[1\]](#)[\[3\]](#)[\[13\]](#)
 - H315: Causes skin irritation.[\[1\]](#)[\[3\]](#)[\[13\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)[\[3\]](#)[\[13\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)[\[3\]](#)

Handling and Storage Recommendations:

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[13\]](#)[\[14\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[13\]](#)

Conclusion

1-Chloro-2,4-difluorobenzene is a cornerstone building block for chemists engaged in the synthesis of complex, high-value molecules. Its well-defined reactivity, driven by the electronic effects of its fluorine substituents, allows for precise and predictable chemical transformations. This authoritative control over its reactivity ensures its continued importance in the discovery and production of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- **1-Chloro-2,4-difluorobenzene** - DC Fine Chemicals. DC Fine Chemicals. [\[Link\]](#)
- **1-Chloro-2,4-difluorobenzene** | C6H3ClF2 | CID 137001 - PubChem.
- CAS No : 1435-44-5 | Product Name : **1-Chloro-2,4-difluorobenzene** | Pharmaffiliates.
- Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents.
- Process for preparing 1,3-difluorobenzene - Google Patents.
- Process for preparing chloro-difluorobenzene - European Patent Office.
- 1-Chloro-2,4-difluoro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [\[Link\]](#)
- What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? - Quora. Quora. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 [chemicalbook.com]
- 7. 1-クロロ-2,4-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. Buy 1-Chloro-2,4-difluorobenzene | 1435-44-5 [smolecule.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name for 1-Chloro-2,4-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074516#iupac-name-for-1-chloro-2-4-difluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com